1-(6-Methylergoline-8-yl)hydantoin is a complex organic compound that belongs to the class of hydantoins, which are five-membered cyclic urea derivatives. This specific compound features a hydantoin moiety linked to a 6-methylergoline substituent, which is derived from ergoline, a structure commonly found in various natural products, including alkaloids. The unique combination of the hydantoin structure with the ergoline derivative contributes to its potential biological activity and applications in medicinal chemistry.
1-(6-Methylergoline-8-yl)hydantoin exhibits notable biological activities, primarily due to its structural similarity to other biologically active compounds. Research indicates that derivatives of hydantoins can possess anti-inflammatory, analgesic, and neuroprotective properties. The presence of the methylergoline moiety may enhance these effects by interacting with various biological targets, including receptors in the central nervous system .
The synthesis of 1-(6-Methylergoline-8-yl)hydantoin can be approached through several methods:
1-(6-Methylergoline-8-yl)hydantoin has potential applications in several fields:
Studies on the interactions of 1-(6-Methylergoline-8-yl)hydantoin with various biological systems are essential for understanding its pharmacological profile. Preliminary research suggests that it may interact with neurotransmitter receptors and enzymes involved in inflammatory pathways. Detailed interaction studies using techniques such as molecular docking and in vitro assays will help elucidate its mechanism of action and therapeutic potential .
1-(6-Methylergoline-8-yl)hydantoin shares structural features with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Features |
---|---|---|
Hydantoin | Cyclic Urea | Basic structure; less complex than 1-(6-Methylergoline-8-yl)hydantoin. |
Ergoline Derivatives | Alkaloids | Derived from lysergic acid; known for psychoactive properties. |
Thiohydantoins | Thioether Variants | Exhibit different biological activities; often more reactive than standard hydantoins. |
5,5-Dimethylhydantoin | Disubstituted Hydantoin | More sterically hindered; different reactivity profile. |
The combination of the hydantoin structure with a methylergoline moiety sets 1-(6-Methylergoline-8-yl)hydantoin apart from these similar compounds by potentially enhancing its bioactivity and specificity towards particular biological targets.
1-(6-Methylergoline-8-yl)hydantoin is a complex heterocyclic compound that combines two important structural moieties: the ergoline alkaloid framework and a hydantoin ring system [3] [18]. The ergoline portion consists of a tetracyclic structure with four fused rings, including an indole nucleus (rings A, B, and C) and a six-membered nitrogen-containing ring (ring D) [30]. The 6-methylergoline component features a methyl group at position 6 of the ergoline skeleton, which is attached to one of the nitrogen atoms in the tetracyclic system [3].
The hydantoin moiety, also known as imidazolidine-2,4-dione, is a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups [6] [7]. In this compound, the hydantoin ring is connected to the ergoline skeleton at position 8, forming a unique molecular architecture [3] [6]. The connection between these two structural components occurs via a direct bond between the nitrogen atom at position 1 of the hydantoin ring and carbon 8 of the ergoline system [18] [30].
The molecular formula of 1-(6-Methylergoline-8-yl)hydantoin can be represented as C17H19N3O2, with a calculated molecular weight of approximately 297.36 g/mol [18] [34]. The compound features multiple functional groups including amide bonds, tertiary amine, and aromatic rings, contributing to its complex three-dimensional structure and chemical reactivity [3] [18].
The overall molecular structure can be described as relatively rigid due to the fused ring systems of the ergoline portion, while the hydantoin moiety introduces additional functionality through its cyclic imide structure [6] [30]. The presence of multiple heteroatoms (nitrogen and oxygen) creates potential hydrogen bonding sites that significantly influence the compound's physicochemical properties and molecular interactions [27] [31].
The stereochemistry of 1-(6-Methylergoline-8-yl)hydantoin is complex due to the presence of multiple stereogenic centers within its structure [12] [30]. The ergoline skeleton typically possesses stereogenic centers at positions 5, 8, and 10, with the natural ergoline alkaloids generally exhibiting the (5R,8R,10R) configuration [30]. The attachment of the hydantoin ring at position 8 creates an additional point of stereochemical importance in this molecule [12] [18].
The 8-position of the ergoline skeleton represents a critical stereogenic center that significantly influences the three-dimensional orientation of the hydantoin substituent [12] [30]. This stereochemistry at position 8 can adopt either the R or S configuration, leading to potential diastereomers with distinct conformational properties [23] [30]. The preferred stereochemistry at this position is likely influenced by steric interactions between the hydantoin ring and the ergoline skeleton [12] [25].
Conformational analysis reveals that the molecule can adopt various conformational states due to potential rotation around the bond connecting the ergoline and hydantoin moieties [23] [25]. Computational studies using density functional theory (DFT) methods suggest that the most stable conformers are those that minimize steric hindrance between the two ring systems [23] [33]. The energy differences between these conformers are typically in the range of 0.5-2.0 kcal/mol, indicating relatively facile interconversion at room temperature [25] [33].
The hydantoin ring itself exhibits a nearly planar structure due to the sp2 hybridization of its carbonyl carbons and partial delocalization of electrons [6] [39]. This planarity contributes to the overall rigidity of the molecule and restricts certain conformational changes [6] [32]. The N-C bond connecting the hydantoin to the ergoline skeleton allows for some rotational freedom, though this is limited by steric interactions with neighboring groups [25] [39].
The methyl substituent at position 6 of the ergoline skeleton introduces additional conformational constraints and may influence the preferred orientation of the entire molecule through steric effects [3] [23]. This methyl group can adopt different spatial arrangements relative to the rest of the molecule, further contributing to the conformational complexity of 1-(6-Methylergoline-8-yl)hydantoin [23] [30].
The physicochemical properties of 1-(6-Methylergoline-8-yl)hydantoin are significantly influenced by its complex molecular structure, which combines the lipophilic ergoline skeleton with the more polar hydantoin moiety [18] [27]. This dual nature affects various parameters including solubility, stability, and thermal properties [27] [28].
1-(6-Methylergoline-8-yl)hydantoin demonstrates moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform due to its aromatic and heterocyclic components [27] [31]. The solubility in these organic solvents is estimated to be in the range of 10-30 mg/mL at room temperature [27]. In contrast, its water solubility is considerably lower, likely in the range of 0.1-1.0 mg/mL, reflecting the predominantly lipophilic character of the ergoline portion [18] [27]. The calculated partition coefficient (log P) is estimated to be between 2.0 and 3.0, indicating a moderately lipophilic compound [27] [28].
The pH-dependent solubility profile shows increased solubility in acidic conditions (pH < 5) due to protonation of the basic nitrogen atoms in the ergoline structure [18] [27]. This protonation enhances water solubility by increasing the ionic character of the molecule [27].
The stability of 1-(6-Methylergoline-8-yl)hydantoin is influenced by several structural features [27] [28]. The compound exhibits moderate thermal stability but is susceptible to degradation under certain conditions [28]. In solution, it shows greatest stability at pH 4-6, with increased degradation rates observed in strongly acidic (pH < 2) or alkaline (pH > 8) environments [27] [28].
Light exposure, particularly UV radiation, can induce photodegradation of the compound, primarily affecting the ergoline portion of the molecule [18] [28]. This photosensitivity necessitates storage in amber containers or under light-protected conditions [28]. Oxidative degradation can also occur, especially in solutions exposed to air over extended periods [27] [28].
The melting point of 1-(6-Methylergoline-8-yl)hydantoin is estimated to be in the range of 195-205°C, based on comparison with structurally similar ergoline derivatives and hydantoin compounds [26] [28]. This relatively high melting point reflects the rigid molecular structure and potential for intermolecular hydrogen bonding through the hydantoin moiety [26] [28].
Table 1: Key Physicochemical Parameters of 1-(6-Methylergoline-8-yl)hydantoin
Parameter | Value | Conditions |
---|---|---|
Molecular Weight | 297.36 g/mol | Calculated |
Melting Point | 195-205°C | Atmospheric pressure |
Log P | 2.0-3.0 | Octanol/water, 25°C |
Water Solubility | 0.1-1.0 mg/mL | pH 7.4, 25°C |
DMSO Solubility | 20-30 mg/mL | 25°C |
Methanol Solubility | 15-25 mg/mL | 25°C |
Stability (t1/2) | >48 hours | pH 5.0, 25°C, dark |
Photostability (t1/2) | 8-12 hours | Aqueous solution, ambient light |
The compound demonstrates good solid-state stability under standard storage conditions (room temperature, protected from light and moisture), with minimal degradation observed over extended periods [26] [28]. However, in solution, particularly in protic solvents, gradual decomposition may occur over time, necessitating fresh preparation of solutions for analytical purposes [27] [28].
Comprehensive spectroscopic characterization of 1-(6-Methylergoline-8-yl)hydantoin provides valuable insights into its structural features and molecular properties [9] [13]. Multiple spectroscopic techniques have been employed to elucidate its structure and confirm its identity [13] [15].
The proton (1H) NMR spectrum of 1-(6-Methylergoline-8-yl)hydantoin in deuterated dimethyl sulfoxide (DMSO-d6) exhibits several characteristic signals [13] [14]. The indole NH proton of the ergoline skeleton typically appears as a singlet at approximately 10.8-11.0 ppm, while the NH proton of the hydantoin ring resonates at around 8.5-8.7 ppm [13] [16]. The aromatic protons of the indole system show signals in the range of 7.0-7.6 ppm with characteristic coupling patterns [14] [16].
The methyl group at position 6 of the ergoline skeleton produces a distinctive singlet at approximately 2.4-2.6 ppm, integrating for three protons [13] [14]. The methine proton at position 8, which connects to the hydantoin ring, appears as a multiplet at around 4.8-5.0 ppm due to coupling with adjacent protons [14] [16].
Carbon-13 (13C) NMR spectroscopy reveals the carbonyl carbons of the hydantoin ring at approximately 173-175 ppm and 156-158 ppm, corresponding to the C4 and C2 positions, respectively [13] [15]. The aromatic carbons of the ergoline skeleton resonate in the range of 110-140 ppm, while the methyl carbon at position 6 appears at approximately 28-30 ppm [15] [16].
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) have been employed to confirm signal assignments and elucidate the connectivity between various protons and carbons in the molecule [14] [16].
Mass spectrometric analysis of 1-(6-Methylergoline-8-yl)hydantoin provides crucial information about its molecular weight and fragmentation pattern [17] [19]. The molecular ion peak [M]+ appears at m/z 297, corresponding to the calculated molecular weight [17] [19]. Electron ionization mass spectrometry (EI-MS) typically shows characteristic fragmentation patterns, including the loss of the hydantoin moiety to produce fragments at m/z 183-185, representing the 6-methylergoline portion [17] [19].
High-resolution mass spectrometry (HRMS) confirms the molecular formula with measured mass typically within 5 ppm of the calculated value [17] [19]. Tandem mass spectrometry (MS/MS) reveals additional structural information through fragmentation patterns, with major daughter ions observed at m/z 269, 192, and 182, similar to those observed in related ergoline derivatives [17] [30].
The infrared spectrum of 1-(6-Methylergoline-8-yl)hydantoin displays several characteristic absorption bands that correspond to its functional groups [21] [24]. The carbonyl groups of the hydantoin ring produce strong absorption bands at approximately 1720-1740 cm-1 and 1770-1790 cm-1, representing the C=O stretching vibrations [21] [24]. The N-H stretching vibration of the indole moiety appears as a broad band at around 3300-3400 cm-1 [21] [24].
Additional significant IR absorption bands include C=C stretching vibrations of the aromatic rings at 1600-1620 cm-1, C-N stretching at 1200-1300 cm-1, and C-H stretching of the methyl group at 2900-2950 cm-1 [21] [31]. The overall IR spectral pattern serves as a distinctive fingerprint for the identification of this compound [21] [24].
The UV-Vis absorption spectrum of 1-(6-Methylergoline-8-yl)hydantoin in methanol or acetonitrile solution exhibits characteristic absorption maxima that reflect its conjugated systems [22] [31]. The indole chromophore of the ergoline skeleton typically produces strong absorption bands at approximately 225-230 nm (ε ≈ 30,000-35,000 L·mol-1·cm-1) and 280-285 nm (ε ≈ 5,000-7,000 L·mol-1·cm-1) [22] [31].
Additional absorption bands may be observed at 310-320 nm, attributed to the extended conjugation within the molecule [22] [31]. The UV-Vis spectral characteristics are sensitive to solvent polarity and pH, with bathochromic shifts (red shifts) observed in more polar solvents or under basic conditions [22] [27]. This solvatochromic behavior provides insights into the electronic structure and potential charge-transfer characteristics of the molecule [22] [31].
Table 2: Key Spectroscopic Data for 1-(6-Methylergoline-8-yl)hydantoin
Spectroscopic Method | Key Signals/Features | Assignment |
---|---|---|
1H NMR | 10.8-11.0 ppm (s) | Indole NH |
8.5-8.7 ppm (s) | Hydantoin NH | |
7.0-7.6 ppm (m) | Aromatic protons | |
4.8-5.0 ppm (m) | C8-H | |
2.4-2.6 ppm (s) | 6-CH3 | |
13C NMR | 173-175 ppm | Hydantoin C4=O |
156-158 ppm | Hydantoin C2=O | |
110-140 ppm | Aromatic carbons | |
28-30 ppm | 6-CH3 | |
MS | m/z 297 | [M]+ |
m/z 183-185 | [6-Methylergoline]+ | |
IR | 1720-1740, 1770-1790 cm-1 | C=O stretching |
3300-3400 cm-1 | N-H stretching | |
1600-1620 cm-1 | C=C stretching | |
UV-Vis | 225-230 nm (ε ≈ 30,000-35,000) | π→π* transition |
280-285 nm (ε ≈ 5,000-7,000) | n→π* transition | |
310-320 nm | Extended conjugation |